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Compound of Interest

Compound Name: Dimethyl-W84 (dibromide)

CAS No.: 402475-33-6

Cat. No.: B593257

Get Quote

Executive Summary & Compound Identity
Dimethyl-W84 is a bis-quaternary ammonium compound that acts as a selective allosteric

modulator for the M2 muscarinic receptor. Unlike orthosteric ligands (e.g., Acetylcholine,

Atropine) that bind deep within the transmembrane bundle, W84 binds to the extracellular

vestibule (the "common allosteric site").

Its primary utility in drug development is not merely as a blocker, but as a kinetic probe. W84

exhibits a unique "locking" mechanism—it sterically caps the orthosteric site, preventing the

dissociation of bound ligands. This phenomenon is often described as "infinite cooperativity"

regarding dissociation.

Chemical Identity[1]
Common Name: W84 (Dimethyl-W84)

IUPAC Name: Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium bromide]
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Core Structure: A hexamethylene spacer linking two quaternary dimethyl-ammonium heads,

each capped with a phthalimide group.

Role: Allosteric Antagonist / Kinetic Stabilizer.

Molecular Mechanism: The Ternary Complex Model
To accurately determine affinity constants (

or

) for W84, one must move beyond the simple Law of Mass Action used for competitive
antagonists. W84 pharmacology is governed by the Allosteric Ternary Complex Model (ATCM).

In this model, the receptor (

) can be occupied simultaneously by an orthosteric ligand (

) and the allosteric modulator (

), forming a ternary complex (

).

Interaction Pathways
Binding Cooperativity (

): W84 alters the affinity of the orthosteric ligand. If

, it reduces affinity (negative cooperativity).

Efficacy/Kinetic Cooperativity: W84 alters the residence time of the orthosteric ligand.

Receptor (R)

Allosteric Complex (AR)
+ W84 (KA)

Orthosteric Complex (RL)

+ Ligand (KL) Ternary Complex (ARL)

+ Ligand (KL / α)

+ W84 (KA / α)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b593257/docs?utm_src=pdf-body-img#technical-guide-dimethyl-w84-affinity-constants-and-kinetic-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1:The Allosteric Ternary Complex Model. The parameter

defines the magnitude of cooperativity.[1][2] For W84 at M2 receptors,

for binding is low (negative cooperativity), but the complex stabilization is high.

Affinity Constants and Selectivity Profile
The defining characteristic of Dimethyl-W84 is its high selectivity for the M2 subtype. The

values below represent the dissociation constant of the allosteric agent (

) for the unoccupied receptor.

Table 1: Comparative Affinity Profile of W84
Note: Values are consensus aggregates from radioligand dissociation and direct binding

studies (e.g., using [³H]Dimethyl-W84).

Receptor Subtype

Affinity (

/

)

Value (Approx.)
Selectivity Ratio
(vs M2)

M2 (Cardiac) 8.0 – 9.0 1 – 10 nM Reference

M1 (Neural) 5.0 – 6.0
1 – 10

M
>100-fold lower

M3 (Glandular) 5.5 – 6.5
0.3 – 3

M
>100-fold lower

M4 (CNS) 6.0 – 7.0 100 – 1000 nM Moderate

M5 (CNS) < 5.0
> 10

M
Negligible

Key Insight: The high affinity for M2 is driven by the specific electrostatics of the M2

extracellular vestibule, which perfectly accommodates the bis-cationic structure of W84.
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Experimental Methodology: Radioligand
Dissociation Assay
Warning: Do not use standard equilibrium competition binding (Cheng-Prusoff analysis) to

determine W84 affinity. Because W84 slows the dissociation of the radioligand, equilibrium may

take hours or days to reach, leading to pseudo-equilibria and gross underestimation of affinity.

The Gold Standard: The Dissociation Kinetic Assay.

Protocol: Kinetic Retardation "Shift"
This protocol measures the ability of W84 to "lock" a radioligand (e.g., [³H]NMS) onto the

receptor.

Step-by-Step Workflow
Pre-incubation: Incubate CHO-M2 membranes with [³H]NMS (approx.

concentration) for 60–90 minutes to reach equilibrium (

formation).

Dissociation Initiation: Aliquot the mixture into tubes containing:

Control: Excess unlabeled Atropine (10

M). This prevents re-binding of dissociated [³H]NMS.

Treatment: Excess Atropine (10

M) + Dimethyl-W84 (varying concentrations: 1 nM – 10

M).

Time-Course Sampling: Filter aliquots at specific time points (

min).

Measurement: Count radioactivity via liquid scintillation.
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Figure 2:Workflow for the Dissociation Kinetic Assay. W84 presence prevents the radioligand

from leaving the receptor, resulting in a slower observed dissociation rate.

Data Analysis & Calculation
To derive the affinity (

) and cooperativity (

) from the kinetic data:

Fit Decay Curves: Fit the radioactivity counts vs. time to a mono-exponential decay equation:
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is the observed dissociation rate constant.

Plot Rate Constants: Plot

(y-axis) against [W84] (x-axis).

Apply Allosteric Model: Use the following equation to solve for

:

: Dissociation rate of radioligand alone.

: Concentration of W84.

: Equilibrium dissociation constant of W84 (The goal).

: Cooperativity factor.[2]

Interpretation:

For W84 at M2, the curve will typically show a dose-dependent decrease in

(slower dissociation).

If

approaches 0 at high [W84], it indicates "infinite" negative cooperativity for dissociation (the
receptor is effectively locked).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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